An In-depth Technical Guide to 6-(Trifluoromethyl)-1H-indazol-3-amine: Chemical Properties, Structure, and Biological Significance
An In-depth Technical Guide to 6-(Trifluoromethyl)-1H-indazol-3-amine: Chemical Properties, Structure, and Biological Significance
For Researchers, Scientists, and Drug Development Professionals
Abstract
6-(Trifluoromethyl)-1H-indazol-3-amine is a heterocyclic amine of significant interest in medicinal chemistry, primarily for its role as a scaffold in the development of potent protein kinase inhibitors. This technical guide provides a comprehensive overview of its chemical properties, structural features, and its emerging role in targeting key signaling pathways implicated in oncology. Detailed experimental protocols for its synthesis and characterization are outlined, alongside a summary of its physicochemical parameters. Furthermore, this document visualizes the critical signaling pathways influenced by the inhibition of kinases such as FLT3, PDGFRα, and c-Kit, for which this indazole amine serves as a foundational structural motif.
Chemical Properties and Structure
6-(Trifluoromethyl)-1H-indazol-3-amine is a fluorinated aromatic compound featuring a bicyclic indazole core. The presence of the trifluoromethyl group at the 6-position and an amine group at the 3-position imparts specific electronic and steric properties that are crucial for its biological activity.
Physicochemical Properties
A summary of the key physicochemical properties of 6-(Trifluoromethyl)-1H-indazol-3-amine is presented in the table below. While experimental data for some properties are limited, predicted values based on computational models provide valuable insights.
| Property | Value | Source |
| Molecular Formula | C₈H₆F₃N₃ | PubChem[1] |
| Molecular Weight | 201.15 g/mol | PubChem[1] |
| Melting Point | 170-172 °C | ChemBK[2] |
| Boiling Point (Predicted) | 358.5 ± 37.0 °C | ChemicalBook[3] |
| Density (Predicted) | 1.536 ± 0.06 g/cm³ | ChemicalBook[3] |
| pKa (Predicted) | 13.20 ± 0.40 | ChemicalBook[3] |
| XLogP3 (Predicted) | 2.1 | PubChem[1] |
| Appearance | White crystalline powder | ChemShuttle (for 5-amino isomer) |
| Solubility | Moderately soluble in polar organic solvents like dimethylformamide. | ChemShuttle (for 5-amino isomer) |
Structural Information
The structure of 6-(Trifluoromethyl)-1H-indazol-3-amine is characterized by the indazole ring system, a fusion of benzene and pyrazole rings. The trifluoromethyl group is a strong electron-withdrawing group, influencing the electron density distribution of the aromatic system. The amine group at the 3-position is a key functional group for forming interactions with biological targets.
| Identifier | String |
| SMILES | C1=CC2=C(C=C1C(F)(F)F)NN=C2N |
| InChI | InChI=1S/C8H6F3N3/c9-8(10,11)4-1-2-5-6(3-4)13-14-7(5)12/h1-3H,(H3,12,13,14) |
As of now, a publicly available X-ray crystal structure for 6-(Trifluoromethyl)-1H-indazol-3-amine has not been reported. The determination of its precise solid-state conformation would require X-ray crystallographic analysis.
Experimental Protocols
Synthesis of 6-(Trifluoromethyl)-1H-indazol-3-amine
A common and efficient method for the synthesis of 3-aminoindazoles involves the reaction of a suitably substituted 2-fluorobenzonitrile with hydrazine hydrate. This approach is widely used for its high yields and operational simplicity.
Reaction Scheme:
A potential synthetic workflow.
Materials:
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2-Fluoro-4-(trifluoromethyl)benzonitrile
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Hydrazine hydrate (80% in water)
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n-Butanol
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Water
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Ethyl acetate
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Anhydrous magnesium sulfate
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Silica gel for column chromatography
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Hexane
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Ethyl acetate
Procedure:
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To a solution of 2-fluoro-4-(trifluoromethyl)benzonitrile in n-butanol, add an excess of hydrazine hydrate.
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Heat the reaction mixture to reflux and monitor the reaction progress using thin-layer chromatography (TLC).
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Upon completion, cool the reaction mixture to room temperature and pour it into water.
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Extract the aqueous mixture with ethyl acetate.
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Wash the combined organic layers with water and brine, then dry over anhydrous magnesium sulfate.
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Filter the mixture and concentrate the solvent under reduced pressure to obtain the crude product.
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Purify the crude product by column chromatography on silica gel, using a hexane/ethyl acetate gradient as the eluent, to afford pure 6-(Trifluoromethyl)-1H-indazol-3-amine.
Spectroscopic Characterization
The structure of the synthesized compound should be confirmed by standard spectroscopic methods.
Nuclear Magnetic Resonance (NMR) Spectroscopy:
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¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the indazole ring and the amine protons. The chemical shifts and coupling constants will be characteristic of the substitution pattern. Based on data from similar indazole derivatives, the aromatic protons are expected in the range of δ 6-8 ppm, and the amine protons as a broad singlet.[4]
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¹³C NMR: The carbon NMR spectrum will show signals for all eight carbon atoms. The carbon attached to the trifluoromethyl group will exhibit a characteristic quartet due to C-F coupling. Aromatic carbons will appear in the downfield region.
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¹⁹F NMR: A single resonance is expected for the trifluoromethyl group.
Mass Spectrometry (MS):
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High-resolution mass spectrometry (HRMS) should be used to confirm the elemental composition. The ESI-MS spectrum is expected to show a prominent peak for the protonated molecule [M+H]⁺.[5]
Biological Activity and Signaling Pathways
The 1H-indazol-3-amine scaffold is a recognized "hinge-binding" fragment in many kinase inhibitors.[4] Derivatives of 6-(Trifluoromethyl)-1H-indazol-3-amine have shown potent inhibitory activity against several receptor tyrosine kinases (RTKs) that are implicated in cancer pathogenesis.
Target Kinases and Therapeutic Potential
Compounds based on the 6-(Trifluoromethyl)-1H-indazol-3-amine scaffold have been investigated as inhibitors of the following kinases:
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FMS-like Tyrosine Kinase 3 (FLT3): Mutations in FLT3 are common in acute myeloid leukemia (AML).
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Platelet-Derived Growth Factor Receptor Alpha (PDGFRα): Aberrant PDGFRα signaling is a driver in various solid tumors, including gastrointestinal stromal tumors (GIST).
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c-Kit: Mutations in the c-Kit proto-oncogene are also frequently found in GIST.
Signaling Pathways
The inhibition of these kinases by compounds derived from 6-(Trifluoromethyl)-1H-indazol-3-amine disrupts downstream signaling cascades that are crucial for cancer cell proliferation, survival, and angiogenesis.
FLT3 signaling pathway and point of inhibition.
PDGFRα and c-Kit signaling pathways and points of inhibition.
Conclusion
6-(Trifluoromethyl)-1H-indazol-3-amine is a valuable building block in the design of targeted cancer therapeutics. Its unique structural features allow for the development of potent and selective kinase inhibitors. The synthetic route is accessible, and the compound's properties make it a suitable starting point for further chemical modifications. The understanding of its interaction with key oncogenic signaling pathways, such as those driven by FLT3, PDGFRα, and c-Kit, provides a strong rationale for its continued investigation in drug discovery programs. This technical guide serves as a foundational resource for researchers aiming to leverage the potential of this versatile scaffold in the development of next-generation cancer therapies.
References
- 1. PubChemLite - 3-amino-6-(trifluoromethyl)-1h-indazole (C8H6F3N3) [pubchemlite.lcsb.uni.lu]
- 2. chembk.com [chembk.com]
- 3. 1H-Indazol-6-amine, 3-(trifluoromethyl)- CAS#: 1482180-64-2 [chemicalbook.com]
- 4. Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis of Trifluoromethylated Pyrimido[1,2-b]indazole Derivatives through the Cyclocondensation of 3-Aminoindazoles with Ketoester and Their Functionalization via Suzuki-Miyaura Cross-Coupling and SNAr Reactions - PMC [pmc.ncbi.nlm.nih.gov]
